molecular formula C14H17BrClNO2 B14094049 Tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate

Tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate

Cat. No.: B14094049
M. Wt: 346.65 g/mol
InChI Key: LVAJGYWUGQHERI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate involves several steps. One common synthetic route includes the reaction of tert-butyl 3-azetidinecarboxylate with 4-bromo-2-chlorobenzyl chloride under basic conditions . The reaction is typically carried out in an organic solvent such as dichloromethane, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate can be compared to other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for scientific research.

Properties

Molecular Formula

C14H17BrClNO2

Molecular Weight

346.65 g/mol

IUPAC Name

tert-butyl 3-(4-bromo-2-chlorophenyl)azetidine-1-carboxylate

InChI

InChI=1S/C14H17BrClNO2/c1-14(2,3)19-13(18)17-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-6,9H,7-8H2,1-3H3

InChI Key

LVAJGYWUGQHERI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=C(C=C(C=C2)Br)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.